molecular formula C14H15NO4S B2439378 N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 1206119-40-5

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2439378
CAS No.: 1206119-40-5
M. Wt: 293.34
InChI Key: IAELXONVPSZGDT-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methoxy group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

    N-(4-hydroxyphenyl)benzenesulfonamide: Studied for its potential as an enzyme inhibitor.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. They are widely recognized for their antimicrobial properties and have been utilized in treating various infections. Recent studies have also highlighted their potential in anticancer therapy and as anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways:

  • Inhibition of Carbonic Anhydrase : This compound has shown significant inhibition against carbonic anhydrase isozymes, particularly CA IX, which is often overexpressed in tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Activity : The sulfonamide structure interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the pathway. This mechanism compromises the bacteria's ability to reproduce .
  • Antioxidative Properties : Some derivatives exhibit antioxidative capabilities that may contribute to their anticancer effects by preventing oxidative damage to cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Tested Compound IC50/Effectiveness Reference
Carbonic Anhydrase InhibitionThis compoundIC50 = 10.93–25.06 nM (CA IX)
Antibacterial ActivityVarious sulfonamide derivatives80.69% inhibition at 50 µg/mL (S. aureus)
Antiproliferative ActivityThis compoundIC50 = 3.1 µM (MCF-7 cells)
Antioxidative ActivityRelated sulfonamidesSignificant compared to BHT

Case Study 1: Anticancer Activity

A study involving the compound demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in a significant increase in annexin V-FITC positive apoptotic cells, indicating a robust anticancer effect .

Case Study 2: Antimicrobial Properties

In vitro testing revealed that derivatives of this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-10-3-8-13(19-2)14(9-10)20(17,18)15-11-4-6-12(16)7-5-11/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAELXONVPSZGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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